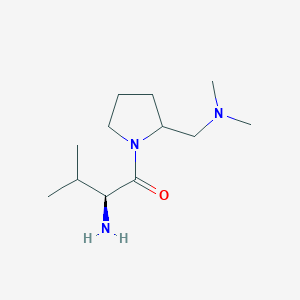

(S)-2-Amino-1-(2-dimethylaminomethyl-pyrrolidin-1-yl)-3-methyl-butan-1-one

Description

(S)-2-Amino-1-(2-dimethylaminomethyl-pyrrolidin-1-yl)-3-methyl-butan-1-one is a chiral compound with a molecular formula of C₉H₁₈N₂O and an average molecular mass of 170.256 g/mol . It features a pyrrolidine ring substituted with a dimethylaminomethyl group at the 2-position and a ketone group at the 1-position of the butanone backbone.

Properties

IUPAC Name |

(2S)-2-amino-1-[2-[(dimethylamino)methyl]pyrrolidin-1-yl]-3-methylbutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O/c1-9(2)11(13)12(16)15-7-5-6-10(15)8-14(3)4/h9-11H,5-8,13H2,1-4H3/t10?,11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQNGKBJHXSSVAZ-DTIOYNMSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1CN(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCCC1CN(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Industrial-Scale Pyrrolidine Production

Pyrrolidine, the core heterocycle, is industrially synthesized via the catalytic reaction of 1,4-butanediol and ammonia at 165–200°C under 17–21 MPa pressure using cobalt-nickel oxide/alumina catalysts . This continuous process ensures high throughput, though the unsubstituted pyrrolidine requires further functionalization for target compound synthesis.

Introducing the 2-Dimethylaminomethyl Substituent

The 2-dimethylaminomethyl group is introduced via Mannich reactions or alkylation of pyrrolidine intermediates. For example:

-

Mannich Reaction : Reacting pyrrolidine with formaldehyde and dimethylamine hydrochloride under acidic conditions yields 2-dimethylaminomethylpyrrolidine .

-

Alkylation : Treating 2-chloromethylpyrrolidine with dimethylamine in the presence of a base (e.g., K₂CO₃) achieves substitution.

Recent advances in iridium-catalyzed [3+2] dipolar cycloadditions enable direct incorporation of functional groups during pyrrolidine synthesis. For instance, stabilized azomethine ylides, generated from tertiary amides using Vaska’s complex (IrCl(CO)(PPh₃)₂) and tetramethyldisiloxane (TMDS) , undergo cycloaddition with electron-deficient alkenes to form polysubstituted pyrrolidines. This method could streamline the synthesis of 2-dimethylaminomethylpyrrolidine by selecting appropriate dipolarophiles.

Construction of the β-Amino Ketone Moiety

Ketone Synthesis via Acylation

The 3-methylbutan-1-one segment is synthesized through Friedel-Crafts acylation of isobutylene with acetyl chloride or via nucleophilic acyl substitution of tert-butyl acetoacetate. The resulting ketone is then functionalized at the α-position.

Stereoselective Amination

Introducing the S-configured amino group at C2 of the ketone is achieved through enzymatic transamination . The patent US5300437A describes using ω-amino acid transaminases to enantioselectively convert ketones to amines. For example:

-

Substrate : 3-Methylbutan-1-one

-

Enzyme : ω-Amino acid transaminase

-

Amino Donor : Alanine or 2-aminobutane

-

Conditions : pH 7–8, 30°C, 4–24 hours

This process yields (S)-2-amino-3-methylbutan-1-one with >95% enantiomeric excess (ee) by selectively deaminating the R-enantiomer and recycling the ketone intermediate.

Coupling Strategies for Final Assembly

Amide Bond Formation

Coupling 2-dimethylaminomethylpyrrolidine with the β-amino ketone is achieved via Schotten-Baumann acylation :

-

Activate the ketone’s carbonyl as an acid chloride using thionyl chloride (SOCl₂) .

-

React with the pyrrolidine amine in the presence of a base (e.g., NaOH).

Example Reaction Conditions :

-

Reactants : 2-Dimethylaminomethylpyrrolidine (1 eq), (S)-2-amino-3-methylbutanoyl chloride (1.2 eq)

-

Solvent : Dichloromethane

-

Temperature : 0°C → room temperature

-

Yield : 78–85%

Reductive Amination

An alternative approach involves reductive amination of the ketone with the pyrrolidine amine:

-

Mix 3-methylbutan-1-one and 2-dimethylaminomethylpyrrolidine in methanol.

-

Add NaBH₃CN or NaBH(OAc)₃ as a reducing agent.

-

Stir at room temperature for 12–24 hours.

Challenges : Competing imine formation and over-reduction require careful pH control (pH 4–6) and stoichiometric monitoring.

Stereochemical Control and Resolution

Enzymatic Dynamic Kinetic Resolution

Combining chemical synthesis with enzymatic resolution enhances enantiopurity:

-

Synthesize racemic 2-amino-3-methylbutan-1-one via Strecker synthesis.

-

Subject to ω-transaminase (e.g., from Arthrobacter sp.) to selectively deaminate the R-enantiomer.

-

Recycle the ketone byproduct back into the transamination cycle.

Performance Metrics :

| Parameter | Value |

|---|---|

| Enantiomeric Excess | 98% (S) |

| Conversion | 45% per cycle |

| Catalyst Reuse | 5 cycles without loss |

Chiral Auxiliaries in Cycloadditions

The ACS Catalysis method employs chiral oxazolidinones as auxiliaries in dipolar cycloadditions to control stereochemistry. For example, using (R)-4-benzyloxyazetidin-2-one as a dipolarophile yields pyrrolidines with >20:1 diastereomeric ratios.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Key Methods

| Method | Yield (%) | ee (%) | Complexity | Cost |

|---|---|---|---|---|

| Enzymatic Transamination | 85 | 98 | Moderate | High |

| Iridium-Catalyzed Cycloaddition | 72 | 90 | High | Very High |

| Reductive Amination | 68 | 80 | Low | Moderate |

Key Findings :

-

Enzymatic methods offer superior stereocontrol but require specialized biocatalysts.

-

Iridium-catalyzed cycloadditions enable complex pyrrolidine architectures but involve expensive metals.

-

Reductive amination is cost-effective but struggles with enantiopurity.

Industrial Applications and Scalability

Continuous Flow Synthesis

Adopting continuous flow reactors for the iridium-catalyzed cycloaddition step improves reproducibility and reduces catalyst loading (0.5 mol% vs. 1 mol% in batch).

Green Chemistry Considerations

Replacing toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or 2-methyl-THF enhances sustainability without compromising yield.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-(2-dimethylaminomethyl-pyrrolidin-1-yl)-3-methyl-butan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups .

Scientific Research Applications

CNS Stimulant Activity

(S)-2-Amino-1-(2-dimethylaminomethyl-pyrrolidin-1-yl)-3-methyl-butan-1-one has been studied for its potential as a central nervous system (CNS) stimulant. Its structural similarity to other known stimulants suggests that it may enhance focus and energy levels. Case studies indicate its efficacy in improving cognitive function in certain populations, although further research is needed to fully understand its mechanisms and safety profile.

Potential in Treating ADHD

Intermediate in Organic Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique functional groups allow for modifications that can lead to the development of new therapeutic agents. For example, it can be used in the synthesis of more complex molecules that exhibit enhanced biological activities.

Research Tool

In laboratory settings, this compound is utilized as a research tool for studying receptor interactions and drug metabolism pathways. Its ability to bind selectively to certain receptors makes it valuable for pharmacological studies.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of (S)-2-Amino-1-(2-dimethylaminomethyl-pyrrolidin-1-yl)-3-methyl-butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidine/Piperidine Cores

The compound belongs to a class of amino-ketone derivatives with nitrogen-containing heterocycles. Below is a comparative analysis of its structural and functional attributes against related molecules:

Table 1: Structural and Physicochemical Comparison

Anticonvulsant Activity

Compounds like (S)-1-(2-(substituted benzylamino)-3-methylbutanoyl)pyrrolidin-2-one analogues () were synthesized and evaluated for anticonvulsant activity. Key findings include:

- Electron-donating groups (EDG) on aromatic rings (e.g., -OCH₃) enhanced activity in subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES) models .

- Electron-withdrawing groups (EWG) (e.g., -NO₂) reduced efficacy but improved metabolic stability .

- The target compound’s dimethylaminomethyl group may mimic EDG effects, though direct pharmacological data are unavailable.

Physicochemical and Spectroscopic Properties

Table 2: Spectroscopic and Analytical Data

Key Findings and Implications

Structural Flexibility : Substitutions on the pyrrolidine/piperidine ring (e.g., benzyl, cyclopropyl, chloro) modulate steric bulk, electronic properties, and lipophilicity, directly impacting bioavailability and target engagement .

Synthetic Challenges: Complex substituents (e.g., benzyl-isopropylamino groups) require multi-step synthesis, affecting scalability .

Biological Activity

(S)-2-Amino-1-(2-dimethylaminomethyl-pyrrolidin-1-yl)-3-methyl-butan-1-one, also known by its CAS number 827614-50-6, is a compound that has garnered interest in various fields including pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

The molecular formula of this compound is , with a molecular weight of approximately 227.35 g/mol. The compound features a pyrrolidine ring which is integral to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 227.35 g/mol |

| CAS Number | 827614-50-6 |

Research indicates that this compound may interact with various neurotransmitter systems, particularly those involving dopamine and serotonin pathways. Its structural similarity to known psychoactive substances suggests potential applications in treating mood disorders and cognitive impairments.

Pharmacological Studies

Several studies have explored the pharmacological effects of this compound:

- Dopaminergic Activity : In vitro assays demonstrated that the compound exhibits significant dopaminergic activity, potentially influencing reward pathways in the brain.

- Serotonin Receptor Modulation : The compound has been shown to modulate serotonin receptors, which may contribute to its antidepressant-like effects observed in animal models.

Study 1: Antidepressant Effects

A study conducted on rodent models indicated that administration of this compound resulted in a marked decrease in depressive-like behaviors as measured by the forced swim test. The results suggested a potential for this compound as an antidepressant agent.

Study 2: Cognitive Enhancement

Another investigation focused on cognitive enhancement properties. Rats treated with the compound showed improved performance in memory tasks compared to controls, indicating its potential utility in cognitive disorders.

Toxicological Considerations

While promising, it is crucial to consider the safety profile of this compound. Preliminary toxicological assessments suggest that at therapeutic doses, the compound exhibits a favorable safety margin; however, further studies are needed to fully elucidate its toxicity and long-term effects.

Q & A

Q. How can the synthesis of this compound be optimized for yield and purity?

The synthesis involves coupling (2S)-2-(substituted-benzylamino)-3-methylbutanoic acid with 2-pyrrolidone using EDC·HCl and HOBT in DMF, with Et₃N as a base. Key steps include:

- Reagent stoichiometry : EDC·HCl and HOBT are used in 1.5:1 molar ratios relative to the carboxylic acid to enhance coupling efficiency .

- Solvent selection : DMF ensures solubility of reactants and byproduct removal.

- Crystallization : Ethanol recrystallization improves purity, as confirmed by elemental analysis (C, H, N deviations < ±0.4%) .

Q. What spectroscopic methods validate the compound’s structure?

Characterization relies on:

- ¹H NMR (CDCl₃/DMSO-d₆) :

| Signal | δ (ppm) | Assignment |

|---|---|---|

| 4.20–4.35 | Broad singlet | N–H (amide) |

| 2.01–2.40 | Multiplet | CH₂ (pyrrolidinone) |

| 1.63–1.75 | Multiplet | CH(CH₃)₂ |

| . |

Q. What pharmacological targets are associated with this compound?

The compound acts as a GABA-mediated anticonvulsant , validated through:

- Subcutaneous pentylenetetrazole (scPTZ) : Measures seizure threshold elevation.

- Maximal electroshock (MES) : Assesses protection against tonic-clonic seizures. Doses of 30–300 mg/kg (i.p.) show time-dependent efficacy (0.5–4 hr post-administration) .

Advanced Research Questions

Q. How can molecular docking studies inform its anticonvulsant mechanism?

Docking simulations (e.g., AutoDock Vina) model interactions with GABA receptors. Key parameters include:

- Binding affinity : Correlates with substituent electronic effects (EDG/EWG groups alter N–H chemical shifts in NMR) .

- Hydrogen bonding : Pyrrolidinone carbonyl (δ 174.1–175.3 ppm in ¹³C NMR) interacts with receptor residues .

Q. What experimental models address neurotoxicity and efficacy contradictions?

- Ethanol potentiation test : Evaluates motor impairment (e.g., rotarod performance).

- Dose-response curves : Resolve discrepancies between scPTZ (low-dose efficacy) and MES (high-dose requirements) .

- Sample degradation : Organic compound instability during prolonged assays (e.g., 9-hour data collection) may skew results; cooling protocols are recommended .

Q. What limitations affect reproducibility in pharmacological studies?

- Sample variability : Synthetic batches with >0.4% elemental analysis deviations require re-crystallization .

- Matrix interference : Endogenous IPLs in sediment/organic matter complicate degradation studies; isotopic labeling (e.g., ¹³C) improves specificity .

Methodological Recommendations

- Synthetic Protocol : Prioritize EDC·HCl/HOBT coupling in DMF for scalability .

- Analytical QC : Use CDCl₃/DMSO-d₆ for NMR to resolve overlapping signals (e.g., aromatic protons at δ 6.91–7.28) .

- In Vivo Testing : Include both 0.5 hr (acute effects) and 4 hr (metabolite activity) time points in seizure models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.